molecular formula C10H9N3O B1618113 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-on CAS No. 38767-52-1

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-on

Katalognummer: B1618113
CAS-Nummer: 38767-52-1
Molekulargewicht: 187.2 g/mol
InChI-Schlüssel: SHNDPSJIDKDKLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include an imidazoquinazoline core. The presence of this core structure imparts various biological activities, making it a valuable scaffold for drug development.

Wissenschaftliche Forschungsanwendungen

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary targets of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one are Phosphatidylinositol 3-kinases (PI3Ks) and Histone Deacetylases (HDACs) . These enzymes play crucial roles in cellular processes such as cell proliferation, survival, differentiation, and migration .

Mode of Action

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one acts as a dual inhibitor, blocking the activity of both PI3Ks and HDACs . By inhibiting these enzymes, the compound disrupts their respective signaling pathways, leading to changes in cell behavior .

Biochemical Pathways

The inhibition of PI3Ks affects the PI3K/AKT signaling pathway, a critical regulator of cell survival and growth . On the other hand, HDAC inhibition leads to multiple epigenetic modifications, affecting gene expression and cellular homeostasis .

Pharmacokinetics

Its potent antiproliferative activities against certain cancer cells suggest that it may have favorable bioavailability .

Result of Action

The dual inhibition of PI3Ks and HDACs by 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one can lead to potent antiproliferative effects, particularly against certain types of cancer cells . This suggests that the compound may induce cell cycle arrest or apoptosis, although the exact molecular and cellular effects require further investigation .

Action Environment

The action, efficacy, and stability of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other biomolecules could potentially affect the compound’s activity

Biochemische Analyse

Biochemical Properties

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one has been found to interact with key enzymes and proteins in biochemical reactions . It acts as a dual inhibitor for phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), two crucial enzymes involved in cell signaling and gene expression . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

The cellular effects of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one are primarily observed in its antiproliferative activities against certain cancer cells . It influences cell function by affecting cell signaling pathways and gene expression, particularly those related to PI3K and HDAC . This can lead to changes in cellular metabolism, potentially slowing down or stopping the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one exerts its effects through binding interactions with biomolecules, specifically PI3K and HDAC . By inhibiting these enzymes, it can induce multiple epigenetic modifications affecting signaling networks, thereby altering gene expression .

Temporal Effects in Laboratory Settings

Its inhibitory activities against PI3K and HDAC suggest potential long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory effects on PI3K and HDAC, it is likely to interact with enzymes or cofactors in these pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzamide with glyoxal in the presence of a suitable catalyst to form the imidazoquinazoline core. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinazolines, which can exhibit different biological activities depending on the nature of the substituents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit both phosphatidylinositol 3-kinase and histone deacetylase makes it a valuable compound for dual-targeted cancer therapy .

Eigenschaften

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-12-8-4-2-1-3-7(8)9-11-5-6-13(9)10/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNDPSJIDKDKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C3C=CC=CC3=NC2=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419591
Record name 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38767-52-1
Record name Imidazo[1, 2,6-dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 2
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 3
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 4
Reactant of Route 4
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 5
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Reactant of Route 6
2,6-Dihydroimidazo[1,2-c]quinazolin-5(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.